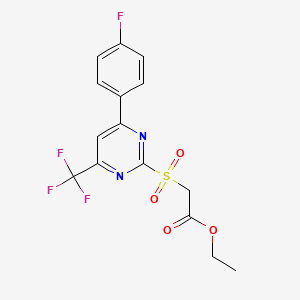
ML042
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “ML042” is actually Doxycycline Monohydrate . Doxycycline Monohydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in the treatment of various bacterial infections, including respiratory and urinary tract infections, acne, and certain parasitic infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline Monohydrate is synthesized through a semi-synthetic process starting from oxytetracycline. The process involves several steps, including hydroxylation, methylation, and cyclization reactions . The key steps are:
Hydroxylation: Oxytetracycline undergoes hydroxylation to form 5-hydroxy-oxytetracycline.
Methylation: The hydroxylated intermediate is then methylated to form 6-methyl-5-hydroxy-oxytetracycline.
Cyclization: The final step involves cyclization to form Doxycycline Monohydrate.
Industrial Production Methods
Industrial production of Doxycycline Monohydrate involves large-scale fermentation processes followed by chemical modifications. The fermentation process uses specific strains of Streptomyces bacteria to produce oxytetracycline, which is then chemically modified to produce Doxycycline Monohydrate .
Chemical Reactions Analysis
Types of Reactions
Doxycycline Monohydrate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Doxycycline Monohydrate can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. Light exposure can also catalyze oxidation.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions include various degradation products, such as epimers and hydroxylated derivatives .
Scientific Research Applications
Doxycycline Monohydrate has a wide range of scientific research applications:
Mechanism of Action
Doxycycline Monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of amino acids to the growing polypeptide chain, effectively halting protein synthesis . Additionally, Doxycycline Monohydrate has anti-inflammatory properties and can inhibit matrix metalloproteinases .
Comparison with Similar Compounds
Similar Compounds
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but higher toxicity.
Oxytetracycline: The precursor to Doxycycline Monohydrate, used in similar applications but with different stability and solubility properties.
Uniqueness
Doxycycline Monohydrate is unique due to its high oral bioavailability, long half-life, and relatively low toxicity compared to other tetracyclines . Its ability to inhibit matrix metalloproteinases also sets it apart from other antibiotics in its class .
Properties
Molecular Formula |
C15H12F4N2O4S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H12F4N2O4S/c1-2-25-13(22)8-26(23,24)14-20-11(7-12(21-14)15(17,18)19)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
YSZZSESTGDKXTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


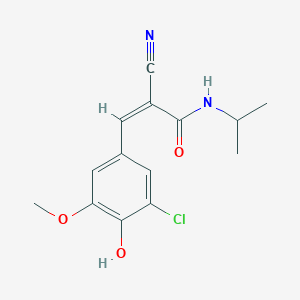
![4-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid ethyl ester](/img/structure/B1227263.png)


![5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1227270.png)
![N-[4-[[(5-bromofuran-2-carbonyl)amino]carbamoyl]phenyl]benzamide](/img/structure/B1227274.png)
![8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1227275.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B1227276.png)
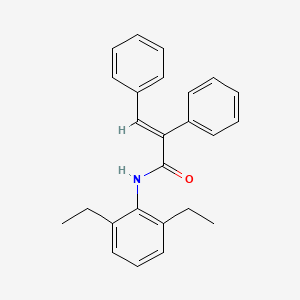
![4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1227280.png)
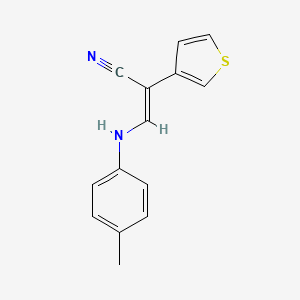
![3-(4-Methoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1227283.png)
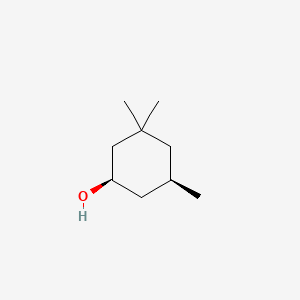
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227286.png)
